1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-5-10(6-12(7-11)16-2)14-4-3-9(13)8-14/h5-7,9H,3-4,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWHADOYILCZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets to induce changes at the molecular level, leading to its biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine may affect a wide range of biochemical pathways.
Result of Action
The broad spectrum of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects .
Biological Activity
1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine is an organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. This compound features a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group, which contributes to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.
The structural characteristics of this compound are significant for its biological activity. The presence of the dimethoxy groups on the phenyl ring can influence the compound's interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| Structure | Pyrrolidine with a 3,5-dimethoxyphenyl group |
Interaction with Neurotransmitter Systems
Preliminary studies suggest that compounds structurally similar to this compound may interact with neurotransmitter systems. This interaction could potentially modulate neurotransmitter release or receptor activity, leading to various pharmacological effects. However, comprehensive data on specific binding affinities and mechanisms remains limited.
Anticancer Potential
Research indicates that compounds related to this compound may exhibit anticancer properties. For instance, studies on similar derivatives have shown significant antiproliferative activity against various cancer cell lines. While direct studies on this specific compound are sparse, it is hypothesized that its structural features may confer similar anticancer activity.
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 1-(3-Methoxyphenyl)pyrrolidin-3-amine | T-47D breast cancer | 90.47% |
| 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine | SK-MEL-5 melanoma | 81.58% |
| 3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | MDA-MB-468 breast cancer | 84.32% |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms may include:
- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibitory properties, which could contribute to their therapeutic effects.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission or cancer cell proliferation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that could protect cells from oxidative stress.
Case Studies and Research Findings
A review of literature reveals limited but promising data regarding the biological activities associated with this compound and its analogs:
- Neuropharmacology Studies : Research indicates that compounds with similar structures can affect serotonin and dopamine pathways, which are critical in mood regulation and neurodegenerative diseases.
- Cancer Research : A study evaluating various pyrrolidine derivatives found that certain modifications led to enhanced cytotoxicity in cancer cell lines, suggesting that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .
Scientific Research Applications
The compound 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine , also known by its chemical name and CAS number (1096807-11-2), has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, pharmacology, and organic synthesis. This article will explore its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise in the development of novel therapeutic agents. Its structure allows for modifications that can enhance its efficacy as a drug candidate.
Case Study: Antidepressant Activity
Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that certain analogs could significantly reduce depressive behaviors in mice, suggesting potential for treating mood disorders .
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for studying neuropharmacological effects.
Case Study: Dopaminergic Activity
In vitro studies have shown that this compound can modulate dopamine receptors, indicating potential applications in treating conditions like schizophrenia and Parkinson's disease .
Synthesis of Complex Molecules
This compound serves as an important building block in organic synthesis, particularly in creating more complex structures through various chemical reactions.
Synthetic Pathways
- Reactions: It can undergo nucleophilic substitutions and coupling reactions, making it versatile for synthesizing other biologically active compounds.
- Example Reaction: A common method involves coupling with aryl halides to form biaryl compounds that are significant in pharmaceuticals .
Biological Studies
Due to its structural attributes, the compound is utilized in biological assays to study enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that it could serve as a lead compound for developing enzyme inhibitors relevant to cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behavior | |
| Dopaminergic Modulation | Interaction with dopamine receptors | |
| Enzyme Inhibition | Potential lead for cancer treatment |
Table 2: Synthetic Reactions Involving the Compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Coupling with aryl halides | 85 |
| Oxidation | Conversion to corresponding ketone | 75 |
| Reduction | Formation of secondary amine derivatives | 80 |
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring’s tertiary amine and the aromatic methoxy groups are key oxidation sites:
-
Amine Oxidation : The pyrrolidine amine may undergo oxidation to form pyrrolidinone derivatives. Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar solvents (e.g., methanol) could facilitate this conversion.
-
Methoxy Group Oxidation : Under strong acidic conditions (e.g., HNO₃/H₂SO₄), methoxy groups may oxidize to quinone structures, though steric hindrance from the 3,5-substitution could slow this process.
Example Reaction Pathway :
Reduction Reactions
The compound’s amine group may participate in reductive processes:
-
Catalytic Hydrogenation : Hydrogenation over palladium catalysts (Pd/C) could reduce unsaturated bonds if present in synthetic intermediates, though the saturated pyrrolidine ring limits this.
-
Amine Reduction : The primary amine may react with borane (BH₃) to form secondary amines, though this is less common for alicyclic amines.
Aromatic Substitution
The electron-rich 3,5-dimethoxyphenyl group directs electrophilic substitution to the para position relative to methoxy groups. Potential reactions include:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-3,5-dimethoxyphenyl derivative |
| Sulfonation | SO₃, H₂SO₄, 100°C | 4-Sulfo-3,5-dimethoxyphenyl derivative |
Amine Alkylation/Acylation
The primary amine undergoes typical nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions (K₂CO₃/DMF) to form secondary amines.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in anhydrous solvents (e.g., THF).
Example :
Acid-Base Reactions
The amine group (pKa ~10–11) can form salts with mineral acids (e.g., HCl):
This property is critical for pharmaceutical salt formation to enhance solubility .
Complexation and Coordination Chemistry
The amine and methoxy groups can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. Such interactions are relevant in catalysis or bioinorganic applications.
Comparative Reactivity with Analogs
Compared to structurally similar compounds:
| Compound | Key Reactivity Differences |
|---|---|
| 3-(3,5-Dimethoxyphenyl)propan-1-amine | Lacks pyrrolidine ring; undergoes faster oxidative deamination due to linear chain. |
| 1-(4-Methoxyphenyl)pyrrolidin-3-amine | Reduced steric hindrance allows easier electrophilic substitution at the para position. |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine with structurally related pyrrolidine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, enhancing lipophilicity compared to the cyclopropyl group in 1-Cyclopropylpyrrolidin-3-amine (logP ~1.5 vs. ~0.8 estimated) . This may influence blood-brain barrier penetration or receptor binding in pharmacological contexts.
Backbone Modifications :
- 1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine adds a methylene spacer between the pyrrolidine ring and the dimethoxyphenyl group, increasing molecular weight and flexibility. This could impact conformational stability in drug-receptor interactions .
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3,5-dimethoxyphenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring with appropriate substitution, followed by the introduction of the 3,5-dimethoxyphenyl group or vice versa. The key steps often include amination, alkylation, and selective functional group transformations to achieve the desired substitution pattern.
Detailed Preparation Route from Patent Literature
A notable method for preparing derivatives related to this compound involves the reaction of (S)-3-((3,5-dimethoxyphenyl)ethynyl)-1-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine or its salts with specific acylating agents to form intermediate compounds, which can be further transformed into the target amine compound or its pharmaceutically acceptable salts.
Key Reaction Conditions
- Starting Material: (S)-3-((3,5-dimethoxyphenyl)ethynyl)-1-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Acylating Agent: 3-chloropropionyl chloride or related acryloylating reagents
- Base: Organic amine bases or inorganic bases containing hydroxide ions, used in 0.5 to 10 equivalents relative to the starting amine
- Reaction Environment: Typically conducted under conditions that suppress formation of undesired diamide by-products and facilitate mass production with high yield and purity
- Post-Reaction Processing: Crystallization and filtration steps optimized to remove impurities and improve filterability of the final product.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | React (S)-3-((3,5-dimethoxyphenyl)ethynyl)-1-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 1.0–1.3 equiv. of 3-chloropropionyl chloride in presence of base | Formation of intermediate acylated compound (Formula A-1) |
| 2 | Elimination of leaving group (L2) from intermediate under controlled conditions | Formation of target compound or pharmaceutically acceptable salt |
| 3 | Purification via crystallization to remove diamide impurities and enhance product quality | High purity this compound or derivative |
Advantages of the Method
- Suppression of By-products: The use of specific acryloylating reagents instead of acryloyl chloride reduces the formation of diamide impurities, improving yield and purity.
- Mass Production Feasibility: The method is optimized for scalability with fewer operation steps and improved ease of use.
- Improved Filterability: Optimized crystallization conditions enhance the filterability of the product, facilitating industrial processing.
While direct analytical data specific to this compound preparation are limited in the sources, the following can be inferred from the cited patent and chemical databases:
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting Material | (S)-3-((3,5-dimethoxyphenyl)ethynyl)-1-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Acylating Agent | 3-chloropropionyl chloride (preferred) |
| Base | Organic amine or inorganic base containing hydroxide ion (0.5–10 equiv.) |
| Reaction Conditions | Controlled to suppress diamide formation, suitable for scale-up |
| Purification | Crystallization to remove impurities and improve filterability |
| Yield & Purity | High, with minimized by-products |
Q & A
Q. What are the recommended synthetic routes for 1-(3,5-Dimethoxyphenyl)pyrrolidin-3-amine?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical approach involves:
- Step 1 : Functionalization of the pyrrolidine core using NaH and TsCl in THF at 0°C to room temperature.
- Step 2 : Suzuki-Miyaura coupling with 3,5-dimethoxyphenylboronic acid under reflux (105°C) using Pd(PPh₃)₄ as a catalyst .
- Key variables : Solvent (toluene/EtOH/H₂O), base (K₂CO₃), and temperature control to minimize side reactions.
Q. How is this compound characterized post-synthesis?
Standard analytical techniques include:
- ¹H/¹³C NMR : To confirm substituent positions via chemical shifts (e.g., methoxy groups at δ ~3.7–3.9 ppm, aromatic protons at δ ~6.5–7.0 ppm).
- Mass spectrometry (MS) : For molecular ion verification (e.g., ESI-MS to confirm [M+H]⁺ or [M+Na]⁺ peaks).
- High-resolution MS (HRMS) : To validate molecular formula (e.g., error < 5 ppm) .
Q. What safety protocols are essential during handling?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/vapors.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Consult a physician immediately .
Q. How can initial reactivity be assessed for this compound?
Perform small-scale reactions under controlled conditions:
- pH-dependent stability : Test in buffers (pH 2–12) to identify degradation pathways.
- Thermal stability : Use differential scanning calorimetry (DSC) or TGA to determine decomposition temperatures.
- Solvent compatibility : Screen polar (DMSO, MeOH) and non-polar (toluene, hexane) solvents for solubility and reactivity .
Q. What solvents are optimal for solubility and reaction media?
- High solubility : Observed in DMSO, DMF, and dichloromethane.
- Low solubility : In hexane or water.
- Reaction media : Use toluene/EtOH/H₂O mixtures for coupling reactions due to balanced polarity and boiling points .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact biological activity?
Conduct structure-activity relationship (SAR) studies:
- Compare analogues with substituents at 3,4- vs. 3,5-positions on the phenyl ring.
- Example: 3,5-Disubstituted derivatives show enhanced binding to serotonin receptors due to steric and electronic effects .
- Table : Biological activity of analogues
| Substituent Position | IC₅₀ (nM) | Target Receptor |
|---|---|---|
| 3,5-Dimethoxy | 12.3 | 5-HT₁A |
| 3,4-Dimethoxy | 45.7 | 5-HT₁A |
Q. What computational methods predict binding affinity for drug design?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., serotonin receptors).
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with experimental IC₅₀ values .
Q. How to resolve contradictions in reported reactivity data?
- Controlled replication : Repeat experiments under identical conditions (pH, solvent, catalyst loading).
- Advanced analytics : Use LC-MS to identify byproducts or degradation species.
- Case study : Discrepancies in coupling yields may arise from trace moisture in Pd catalysts; employ rigorous drying protocols .
Q. What strategies identify and mitigate synthesis byproducts?
- HPLC purification : Use C18 columns with acetonitrile/water gradients to isolate impurities.
- Mechanistic studies : Probe side reactions via in situ IR or NMR (e.g., TsCl overuse leading to sulfonation byproducts).
- Byproduct example : N-oxide formation under oxidative conditions; add antioxidants (e.g., BHT) to suppress .
Q. What challenges arise in scaling up synthesis?
- Heat dissipation : Use jacketed reactors for exothermic steps (e.g., coupling at 105°C).
- Catalyst recovery : Implement Pd scavengers (e.g., SiliaBond Thiol) to reduce metal residues.
- Yield optimization : Adjust stoichiometry of boronic acid (1.2–1.5 eq.) and monitor reaction progress via TLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
